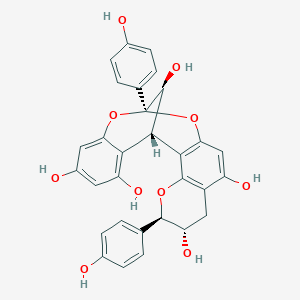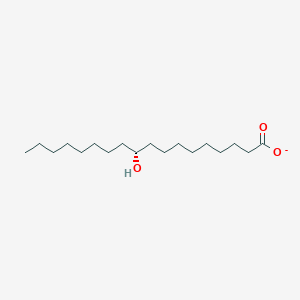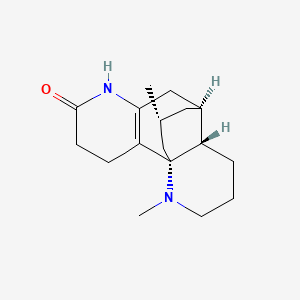
2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate, also known as (2Z,8Z)-matricaria acid methyl ester, is an organic compound with the molecular formula C11H10O2. It is characterized by its unique structure, which includes two conjugated double bonds and two triple bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- typically involves the esterification of (2Z,8Z)-deca-2,8-dien-4,6-diynoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(2Z,8Z)-deca-2,8-dien-4,6-diynoic acid+methanolH2SO4methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkenes, alkanes
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in skin whitening and depigmentation due to its ability to inhibit melanin production.
Industry: Utilized in the formulation of cosmetic products for skin lightening
Mecanismo De Acción
The primary mechanism of action of 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- in biological systems involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By down-regulating tyrosinase activity, the compound reduces melanin production, leading to depigmentation. This mechanism is particularly relevant in its application as a skin-whitening agent .
Comparación Con Compuestos Similares
Similar Compounds
- (E,Z)-Matricaria ester
- (Z,E)-Matricaria ester
- (E,E)-Matricaria ester
- Methyl (Z,Z)-10-hydroxy-2,8-decadiene-4,6-diynoate
Uniqueness
Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate is unique due to its specific (2Z,8Z) configuration, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this compound exhibits a higher efficacy in inhibiting melanin production, making it particularly valuable in cosmetic and medical applications .
Propiedades
Número CAS |
928-36-9 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3-,10-9- |
Clave InChI |
GXPDZHWFJLUFGY-RTAKVZRXSA-N |
SMILES |
CC=CC#CC#CC=CC(=O)OC |
SMILES isomérico |
C/C=C\C#CC#C/C=C\C(=O)OC |
SMILES canónico |
CC=CC#CC#CC=CC(=O)OC |
Sinónimos |
(2Z,8Z)-matricaria acid methyl ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate](/img/structure/B1235988.png)








